molecular formula C24H27N3O3S B2778582 (E)-N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide CAS No. 1421588-19-3

(E)-N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide

Cat. No.: B2778582
CAS No.: 1421588-19-3
M. Wt: 437.56
InChI Key: LOHFCWFUFFRFOE-ZRDIBKRKSA-N
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Description

(E)-N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C24H27N3O3S and its molecular weight is 437.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The compound has been explored for its synthesis and crystal structure analysis, providing foundational insights into its physical and chemical properties. For instance, Prabhuswamy et al. (2016) synthesized a related compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, through the reaction of 3-(3, 4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one with semicarbazide. The crystal structure, determined by X-ray diffraction, offers a basis for understanding the molecular interactions and stability of such compounds Prabhuswamy et al., 2016.

Antitumor Activity

Research on derivatives of this compound has demonstrated potential antitumor activity. Hassan et al. (2014) explored the cytotoxicity of new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives, providing a path for developing novel antitumor agents Hassan et al., 2014.

Molecular Engineering for Solar Cell Applications

The compound's derivatives have been investigated for their applications in molecular engineering, particularly in solar cell technologies. Kim et al. (2006) engineered organic sensitizers, including functionalized unsymmetrical organic sensitizers, demonstrating high efficiency in photon-to-current conversion when anchored onto TiO2 films. This research underscores the compound's potential in renewable energy technologies Kim et al., 2006.

Photopolymerization Studies

Li et al. (2005) investigated the use of a water-soluble host/guest complex involving components related to the compound for initiating aqueous photopolymerization. Their findings contribute to the understanding of photopolymerization kinetics and mechanisms, relevant for materials science and engineering Li et al., 2005.

Fluorescent Probe Development

Zhang et al. (2015) developed a new fluorescent probe based on a derivative of the compound for detecting thiols, demonstrating high sensitivity and selectivity. This application is significant for biochemical and medical research, highlighting the compound's utility in developing diagnostic tools Zhang et al., 2015.

Properties

IUPAC Name

(E)-N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S/c1-29-21-11-9-17(14-22(21)30-2)10-12-24(28)25-16-18-15-20(23-8-5-13-31-23)27(26-18)19-6-3-4-7-19/h5,8-15,19H,3-4,6-7,16H2,1-2H3,(H,25,28)/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHFCWFUFFRFOE-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NCC2=NN(C(=C2)C3=CC=CS3)C4CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NCC2=NN(C(=C2)C3=CC=CS3)C4CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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